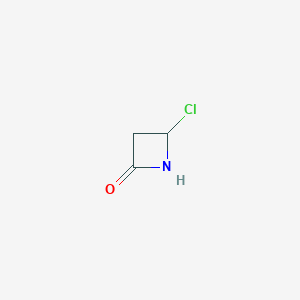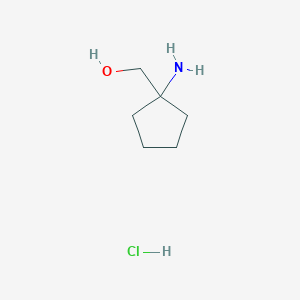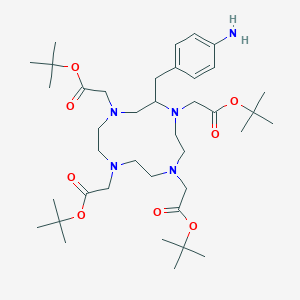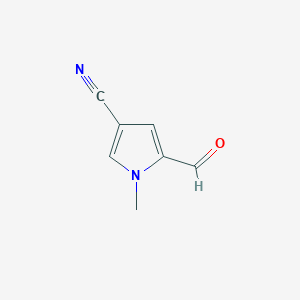
4-Chloroazetidin-2-one
Vue d'ensemble
Description
4-Chloroazetidin-2-one is a four-membered heterocyclic compound that belongs to the azetidinone family. This compound is characterized by a chloro substituent at the fourth position of the azetidinone ring. Azetidinones, including this compound, are known for their significant ring strain, which imparts unique reactivity and stability compared to other similar compounds .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 4-Chloroazetidin-2-one can be synthesized through various methods. One common approach involves the stereoselective aldol-type condensation of azetidinone derivatives with metal enolates. For example, the reaction of azetidinone with tert-butyldimethylsilyloxyethyl groups under controlled conditions yields this compound . Another method involves the preparation from corresponding sulfides, which are then chlorinated to obtain the desired compound .
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically avoids tedious and costly separation steps, making it more economical for large-scale production .
Analyse Des Réactions Chimiques
Types of Reactions: 4-Chloroazetidin-2-one undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.
Cycloaddition Reactions: The strained ring system of this compound makes it a suitable candidate for cycloaddition reactions.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines and thiols.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide are used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products: The major products formed from these reactions include various substituted azetidinones, which can be further utilized in the synthesis of complex molecules .
Applications De Recherche Scientifique
4-Chloroazetidin-2-one has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 4-Chloroazetidin-2-one involves its interaction with specific molecular targets, leading to the inhibition of certain enzymes. The compound’s ring strain and reactivity allow it to form covalent bonds with enzyme active sites, thereby inhibiting their function. This mechanism is particularly relevant in the context of β-lactam antibiotics, where this compound derivatives inhibit bacterial cell wall synthesis .
Comparaison Avec Des Composés Similaires
Azetidin-2-one: Lacks the chloro substituent, making it less reactive.
4-Acetoxyazetidin-2-one: Contains an acetoxy group instead of a chloro group, leading to different reactivity and applications.
4-Vinylazetidin-2-one: Features a vinyl group, which imparts unique properties compared to 4-Chloroazetidin-2-one.
Uniqueness: this compound is unique due to its chloro substituent, which enhances its reactivity and makes it a valuable intermediate in various chemical syntheses. Its ability to undergo a wide range of reactions and its applications in the synthesis of important pharmaceuticals highlight its significance in both research and industry .
Propriétés
IUPAC Name |
4-chloroazetidin-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H4ClNO/c4-2-1-3(6)5-2/h2H,1H2,(H,5,6) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCOLXNINLBTMIS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(NC1=O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H4ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
105.52 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![(1R,3R)-1-(1,3-benzodioxol-5-yl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic acid](/img/structure/B3328003.png)





